2-((2-Hydroxyphenyl)thio)acetic acid

Description

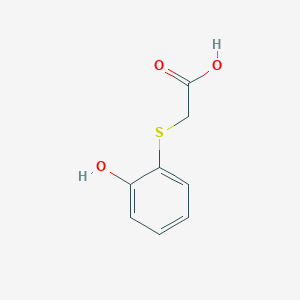

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyphenyl)sulfanylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4,9H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTAPFRSXHRXSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)SCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275401 | |

| Record name | [(2-hydroxyphenyl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785793-89-7 | |

| Record name | [(2-hydroxyphenyl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Derivatives of 2-((2-Hydroxyphenyl)thio)acetic Acid: Mechanisms and Applications in Antioxidant Defense and Cryopreservation

Executive Summary

The development of synthetic antioxidants is a critical frontier in pharmacology and cryobiology. Among emerging scaffolds, derivatives of 2-((2-hydroxyphenyl)thio)acetic acid —particularly its amides and piperazine-linked bis-derivatives—have demonstrated exceptional efficacy as free radical scavengers and reactive oxygen species (ROS) interceptors [1]. Unlike traditional antioxidants such as butylated hydroxytoluene (BHT), which can exhibit dose-dependent lipophilic toxicity in biological membranes, these novel sulfur-containing nitrogen heterocyclic phenols offer superior membrane stabilization. This technical guide explores the structural rationale, mechanistic pathways, and self-validating experimental protocols for utilizing these compounds, with a specific focus on their proven application in the cryopreservation of sensitive biological tissues, such as Russian sturgeon (Acipenser gueldenstaedtii) sperm [1].

Chemical Profile and Structural Rationale

The pharmacological potency of 2-((2-hydroxyphenyl)thio)acetic acid derivatives stems from a highly synergistic molecular architecture. The core scaffold integrates three distinct functional domains, each contributing to a specific protective mechanism:

-

The Phenolic Hydroxyl Group (2-Hydroxyphenyl): This is the primary site for antioxidant activity. It acts via a Hydrogen Atom Transfer (HAT) mechanism, donating a hydrogen atom to neutralize highly reactive free radicals (e.g., superoxide anion radicals,

). The resulting phenoxyl radical is resonance-stabilized by the aromatic ring. -

The Thioether Linkage (-S-): Positioned ortho to the hydroxyl group, the sulfur atom acts as a secondary, preventive antioxidant. Thioethers are highly effective at decomposing lipid hydroperoxides (LOOH) into non-radical alcohols, thereby terminating the lipid peroxidation chain reaction before it propagates through the cell membrane.

-

The Acetic Acid/Amide Moiety: The carboxylic acid tail allows for extensive derivatization. By converting the acid into specific amides (e.g., using pyrrolidine or piperazine fragments), researchers can precisely tune the compound's lipophilicity, steric hindrance, and cellular uptake. For example, the synthesis of 1,1'-(piperazine-1,4-diyl)bis(2-(2-hydroxyphenylthio)ethanone) creates a dimeric structure that amplifies radical scavenging capacity [1].

Mechanisms of Action: ROS Interception and SOD Protection

The cellular damage induced by freeze-thaw cycles during cryopreservation is primarily driven by oxidative stress. 2-((2-Hydroxyphenyl)thio)acetic acid derivatives mitigate this stress through a dual-action mechanism: direct scavenging and enzymatic enhancement.

-

Direct Superoxide Scavenging: The compounds rapidly intercept superoxide anion radicals (

), preventing their conversion into more damaging species like the hydroxyl radical ( -

Enhancement of Superoxide Dismutase (SOD): In vitro studies demonstrate that these derivatives increase the endogenous superoxide dismutation activity of biological samples. By supporting cytosolic Cu/Zn SOD, the compounds facilitate the rapid conversion of superoxide into hydrogen peroxide, which is subsequently neutralized by catalase [1].

-

Inhibition of Lipid Peroxidation (LPO): By neutralizing ROS and decomposing hydroperoxides, these derivatives drastically reduce the accumulation of carbonyl oxidation by-products, safeguarding the structural integrity of the phospholipid bilayer.

Mechanism of ROS interception and SOD enhancement by 2-((2-Hydroxyphenyl)thio)acetic acid derivatives.

Primary Application: Cryopreservation Efficacy

The most rigorously validated application of these derivatives is in the cryopreservation of endangered fish gametes. Cryopreservation inherently induces oxidative damage, leading to a loss of sperm motility and fertilizing capacity.

In comparative studies against the industry-standard antioxidant Butylated hydroxytoluene (BHT), novel derivatives like 1,1'-(piperazine-1,4-diyl)bis(2-(2-hydroxyphenylthio)ethanone) (referred to as AO ) demonstrated superior efficacy [1]. Causality for this superiority lies in the toxicity profile: BHT at concentrations >1 mM causes sperm immobility due to excessive lipophilic partitioning into the membrane, which disrupts lipid raft dynamics. In contrast, the tuned polarity of the novel AO maintains membrane fluidity while providing robust antioxidant protection.

Quantitative Comparison of Antioxidant Efficacy in Sperm Cryopreservation

| Parameter | BHT (Standard Antioxidant) | Novel AO Derivative | Mechanistic Causality |

| Superoxide Scavenging | Moderate | High | Synergistic HAT (phenol) and hydroperoxide decomposition (thioether). |

| SOD Enhancement | Minimal | Significant | Supports endogenous Cu/Zn SOD catalytic cycles. |

| Toxicity / Immobility | High (>1.0 mM causes total immobility) | Low (Maintains motility at >1.0 mM) | Tuned lipophilicity prevents disruptive membrane partitioning. |

| TBARS Reduction (LPO) | Moderate | High (Up to 69% reduction at 3h) | Direct interception of lipid radical propagation phases. |

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the derivatives and the quantification of their biological activity. These workflows are designed as self-validating systems, incorporating necessary blanks and positive controls.

Synthesis of 2-((2-Hydroxyphenyl)thio)acetic Acid Amides

-

Thioetherification: Dissolve ortho-mercaptophenol (1.0 eq) in an aqueous NaOH solution (10%) under an inert argon atmosphere to prevent auto-oxidation of the thiol. Add chloroacetic acid (1.1 eq) dropwise at 0–5°C. Stir at room temperature for 4 hours. Acidify with dilute HCl to precipitate 2-((2-hydroxyphenyl)thio)acetic acid.

-

Activation: Dissolve the resulting acid in anhydrous dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and N-Hydroxysuccinimide (NHS) (1.2 eq). Stir for 2 hours at room temperature to form the active NHS-ester.

-

Amidation: Add the target amine (e.g., pyrrolidine or piperazine) (1.0 eq) and triethylamine (TEA) (2.0 eq) to the reaction mixture. Stir overnight.

-

Purification: Wash the organic layer successively with 1M HCl, saturated

, and brine. Dry over anhydrous

TBARS Assay for Lipid Peroxidation Quantification

The Thiobarbituric Acid Reactive Substances (TBARS) assay is the gold standard for quantifying lipid peroxidation. It measures malondialdehyde (MDA), a byproduct of lipid degradation.

Self-Validation Check: Always run a "Blank" (buffer + reagents, no tissue) to account for reagent auto-oxidation, and a "Positive Control" (tissue + known pro-oxidant like

-

Sample Preparation: Homogenize the biological sample (e.g., thawed sturgeon sperm) in a standard phosphate buffer (pH 7.4).

-

Incubation: Aliquot the homogenate. Add the synthesized AO derivative (0.1 mM to 1.0 mM) to the test groups. Add BHT to a separate group as a comparative standard. Incubate at 4°C for 30 minutes.

-

Protein Precipitation: Add 10% Trichloroacetic Acid (TCA) to the samples. Causality: TCA precipitates proteins that would otherwise cause turbidity and interfere with spectrophotometric readings.

-

Colorimetric Reaction: Add 0.67% Thiobarbituric Acid (TBA) solution.

-

Thermal Adduct Formation: Heat the mixture in a boiling water bath (95°C) for 15 minutes. The MDA in the sample reacts with TBA to form a pink chromogen adduct.

-

Measurement: Cool the samples on ice to stop the reaction. Centrifuge at 3000 x g for 10 minutes to pellet the precipitated proteins. Measure the absorbance of the clear supernatant at 532 nm.

Step-by-step TBARS assay workflow for quantifying lipid peroxidation inhibition.

Future Perspectives in Drug Development

The successful application of 2-((2-hydroxyphenyl)thio)acetic acid derivatives in cryobiology serves as a proof-of-concept for broader pharmaceutical applications. Because these compounds effectively intercept ROS and cross cellular membranes without inducing lipophilic toxicity, they represent highly viable lead compounds for treating oxidative stress-mediated pathologies. Future research should focus on optimizing the amide substituents to target specific cellular compartments (e.g., mitochondrial targeting via triphenylphosphonium conjugation) for the treatment of neurodegenerative diseases and ischemia-reperfusion injuries.

References

-

Osipova V., Kolyada M., Polovinkina M., Kolumbet A., Kudryavtsev K. "Application of a synthetic phenol-type antioxidant for cryopreservation of Russian sturgeon (Acipenser gueldenstaedtii) sperm." E3S Web of Conferences, Vol. 431, 01051 (2023). URL:[Link]

-

Osipova V.P., Osipova A.D., Polovinkina M.A., Kudryavtsev K.V. "Evaluation of the ability of amides 2-(2-hydroxyphenylthio)acetic acid containing pyrrolidine fragment to act as free radical scavengers." Book of abstracts The Sixth International Scientific Conference "Advances in synthesis and complexing", RUDN University, p.220 (2022). URL:[Link]

Technical Guide: Solubility & Stability of 2-((2-Hydroxyphenyl)thio)acetic Acid

The following technical guide details the solubility, stability, and physicochemical handling of 2-((2-Hydroxyphenyl)thio)acetic acid .

Executive Summary & Compound Identity

2-((2-Hydroxyphenyl)thio)acetic acid is a bifunctional aromatic thioether featuring both a phenolic hydroxyl group and a carboxylic acid moiety. It serves as a critical intermediate in the synthesis of benzoxathiole derivatives and sulfur-containing heterocycles. Due to the presence of the thioether linkage (–S–), the compound exhibits specific stability challenges related to oxidative degradation, distinguishing it from its oxygen analogue, (2-hydroxyphenyl)acetic acid.

Physicochemical Profile

| Property | Data / Estimate | Context |

| IUPAC Name | 2-((2-Hydroxyphenyl)thio)acetic acid | |

| Molecular Formula | C₈H₈O₃S | |

| Molecular Weight | 184.21 g/mol | |

| Physical State | Solid (Crystalline) | Typically off-white to pale yellow |

| pKa₁ (Carboxyl) | ~3.5 – 3.8 | Ionizes to carboxylate (mono-anion) |

| pKa₂ (Phenol) | ~9.8 – 10.2 | Ionizes to phenolate (di-anion) |

| LogP (Oct/Wat) | ~1.8 – 2.1 | Moderate lipophilicity (neutral form) |

| Key Derivative | Methyl ester (CAS 160901-56-4) | Common precursor/derivative |

Solubility Profile

The solubility of 2-((2-Hydroxyphenyl)thio)acetic acid is strictly pH-dependent due to its zwitterionic potential and dual ionizable groups.

Aqueous Solubility vs. pH

-

pH < 3 (Acidic): The compound exists primarily in its neutral, protonated form (

, -

pH 4 – 9 (Neutral/Mildly Basic): The carboxylic acid deprotonates (

, -

pH > 10 (Basic): Both the carboxylic acid and the phenol deprotonate (

,

Organic Solvent Compatibility

-

DMSO: Highly soluble (> 50 mg/mL). Recommended for preparing stock solutions (typically 100 mM).

-

Ethanol/Methanol: Soluble. Useful for recrystallization or transfer.

-

Chloroform/DCM: Moderate solubility (neutral form only).

Experimental Protocol: Saturation Solubility Assay

To determine the exact solubility in a specific buffer:

-

Preparation: Add excess solid compound (approx. 5 mg) to 1 mL of buffer (pH 1.2, 7.4, or 10.0) in a glass vial.

-

Equilibration: Shake at 25°C for 24 hours (orbital shaker).

-

Filtration: Filter the suspension through a 0.45 µm PVDF membrane to remove undissolved solid.

-

Quantification: Dilute the filtrate 1:10 with Mobile Phase and analyze via HPLC-UV (254 nm).

Stability Profile

The primary stability concern for this compound is the oxidative susceptibility of the thioether linkage . Unlike simple carboxylic acids, the sulfur atom is prone to oxidation, forming sulfoxides and sulfones.

Degradation Pathways

-

S-Oxidation: Exposure to air (oxygen), peroxides, or metabolic enzymes can oxidize the sulfide (–S–) to the sulfoxide (–S(=O)–) and subsequently to the sulfone (–S(=O)₂–).

-

Indicator: Appearance of new peaks at shorter retention times in Reverse Phase HPLC (sulfoxides are more polar).

-

-

Thermal Decarboxylation: Prolonged heating (> 150°C) may induce decarboxylation, though this is less likely under standard storage conditions.

-

Cyclization: Under acidic dehydrating conditions, the compound may cyclize to form 1,3-benzoxathiol-2-one derivatives or lactone-like structures.

Visualization of Stability & Equilibrium

The following diagram illustrates the ionization states and the primary oxidative degradation pathway.

Caption: pH-dependent ionization equilibrium and oxidative degradation pathways of 2-((2-Hydroxyphenyl)thio)acetic acid.

Handling & Storage Protocols

To maintain the integrity of 2-((2-Hydroxyphenyl)thio)acetic acid, strict adherence to the following protocols is required.

Storage Conditions

-

Temperature: Store at -20°C for long-term storage. 4°C is acceptable for short-term (< 1 month).

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent S-oxidation.

-

Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and photodegradation.

Stock Solution Preparation (100 mM in DMSO)

-

Weigh 18.4 mg of the compound.

-

Add 1.0 mL of anhydrous DMSO.

-

Vortex until completely dissolved.

-

Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C.

Stability Assay Protocol (Forced Degradation)

Use this protocol to validate the stability of your specific batch.

| Stress Condition | Procedure | Sampling Time | Expected Outcome |

| Oxidation | Add 0.1% H₂O₂ to 1 mM solution in water/ACN. | 1 hr, 4 hr | Formation of Sulfoxide (+16 Da mass shift). |

| Acid Hydrolysis | 0.1 M HCl, 60°C. | 24 hr | Potential cyclization or minor degradation. |

| Base Hydrolysis | 0.1 M NaOH, 60°C. | 24 hr | Generally stable (carboxylate/phenolate forms). |

| Photostability | Exposure to UV/Vis light (ICH Q1B). | 24 hr | Potential discoloration (quinone formation). |

Synthesis Context

For researchers synthesizing this compound de novo, the standard route involves the nucleophilic substitution of 2-hydroxythiophenol (CAS 1121-24-0) with chloroacetic acid under basic conditions.

-

Reagents: 2-Hydroxythiophenol, Chloroacetic acid, NaOH (aq).

-

Mechanism: S-alkylation (Thiol is a better nucleophile than the Phenol under controlled pH).

-

Purification: Acidification of the reaction mixture precipitates the product. Recrystallization from water/ethanol is effective.

References

-

PubChem. 2-Mercaptophenol (2-Hydroxythiophenol) - Compound Summary. National Library of Medicine.[1] Available at: [Link]

- Cabri, W. et al.Oxidation of Thioethers to Sulfoxides and Sulfones. Chemical Reviews, 1990. (General reference for thioether stability).

-

EPA CompTox. Hydroxy(2-hydroxyphenyl)acetic acid (Analogue Reference). US Environmental Protection Agency. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of Aryl Thioacetic Acids: A Technical Guide for Drug Discovery Professionals

Abstract

Aryl thioacetic acids and their derivatives represent a versatile class of molecules with significant therapeutic potential across a spectrum of diseases, including metabolic disorders, cancer, and chronic inflammatory conditions. Their unique chemical scaffold, characterized by an aryl group linked to a thioacetic acid moiety, allows for precise modulation of key cellular signaling pathways. This guide provides an in-depth exploration of the pharmacology, mechanisms of action, and therapeutic applications of these compounds. We will delve into the causality behind experimental designs for their evaluation, present detailed protocols for their synthesis and biological characterization, and offer a forward-looking perspective on the challenges and opportunities in this burgeoning field of drug discovery.

Introduction to Aryl Thioacetic Acids

Aryl thioacetic acids are organic compounds featuring a thioacetic acid group (-S-CH₂COOH) attached to an aromatic ring system. This structural motif serves as a versatile pharmacophore, enabling interaction with a variety of biological targets. The sulfur atom in the thioacetic acid moiety plays a crucial role, influencing the compound's physicochemical properties and often acting as a key interacting group with target proteins, such as a zinc-binding group in metalloenzymes.[1]

The therapeutic potential of this class of compounds has been increasingly recognized, with research highlighting their ability to modulate critical cellular processes. Early investigations into related compounds like tetradecylthioacetic acid (TTA) revealed potent effects on lipid metabolism, primarily through the activation of peroxisome proliferator-activated receptors (PPARs).[2][3][4] Subsequent research has expanded the scope of their applications, demonstrating promising activity as anti-cancer and anti-inflammatory agents.[1][5] This guide will provide a comprehensive overview of these applications, grounded in the underlying pharmacology and supported by detailed experimental methodologies.

Core Mechanisms of Action

The therapeutic effects of aryl thioacetic acids are underpinned by their ability to interact with and modulate several key signaling pathways. The following sections detail the primary mechanisms through which these compounds exert their biological activities.

Modulation of Metabolic Pathways via PPAR Agonism

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing a central role in the regulation of lipid and glucose metabolism.[6][7] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles.

-

PPARα: Highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and kidney. Its activation leads to a reduction in circulating triglycerides.[6][7]

-

PPARγ: Predominantly found in adipose tissue, it is a master regulator of adipogenesis and enhances insulin sensitivity.[6]

-

PPARβ/δ: Ubiquitously expressed, it enhances fatty acid oxidation in skeletal muscle.[6]

Aryl thioacetic acids, most notably Tetradecylthioacetic acid (TTA) , have been identified as pan-PPAR agonists, with a particular preference for PPARα.[2][3] This activation leads to a cascade of downstream effects, including increased mitochondrial fatty acid oxidation, reduced plasma triglycerides, and improved insulin sensitivity.[4][8] The therapeutic implications are significant for metabolic disorders such as dyslipidemia and type 2 diabetes.[3]

Signaling Pathway: PPARα Activation by Aryl Thioacetic Acids

Caption: PPARα activation by aryl thioacetic acids in a hepatocyte.

Anticancer Activity through HDAC Inhibition and PI3K/Akt/mTOR Pathway Interference

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[1] Aberrant HDAC activity is a hallmark of many cancers, contributing to the silencing of tumor suppressor genes.[1]

Aryl thioacetic acid derivatives have been designed as HDAC inhibitors, mimicking the structure of known inhibitors like Vorinostat (SAHA). The thioacetate moiety is critical for this activity, acting as a zinc-binding group that coordinates with the Zn²⁺ ion in the active site of the HDAC enzyme, thereby inhibiting its function.[1] This inhibition leads to histone hyperacetylation, restoration of tumor suppressor gene expression, and subsequent induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][9]

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a common feature in many human cancers. Some aryl thioacetic acid-related compounds have been shown to interfere with this pathway, inhibiting key kinases and thereby halting tumor progression.[1]

Signaling Pathway: Anticancer Mechanisms of Aryl Thioacetic Acids

Caption: A typical experimental workflow for the development of aryl thioacetic acids.

General Synthesis of S-Aryl Thioacetates

A common method for the synthesis of S-aryl thioacetates involves the palladium-mediated coupling of aryl bromides or triflates with potassium thioacetate.

Materials:

-

Aryl bromide or triflate

-

Potassium thioacetate

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., CyPF-tBu)

-

Toluene (anhydrous)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide/triflate (1.0 mmol), potassium thioacetate (1.2 mmol), palladium catalyst (e.g., 2 mol %), and ligand (e.g., 4 mol %).

-

Add anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 110 °C and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired S-aryl thioacetate.

In Vitro Assay: HDAC Activity/Inhibition (Colorimetric)

This protocol is based on a commercially available kit format for measuring total HDAC activity.

Materials:

-

HDAC Assay Kit (containing acetylated histone substrate-coated wells, assay buffer, HDAC inhibitor control, capture antibody, detection antibody, and developer solution)

-

Nuclear extracts or purified HDAC enzyme

-

Test aryl thioacetic acid compounds

-

Microplate reader capable of absorbance measurement at 450 nm

Procedure:

-

Prepare nuclear extracts from cells of interest or use a purified HDAC enzyme source.

-

Rehydrate the assay wells with assay buffer.

-

Add assay buffer, nuclear extract/HDAC enzyme, and the test compound (at various concentrations) or HDAC inhibitor control to the appropriate wells. For blank wells, add only the assay buffer.

-

Incubate the plate at 37°C for 45-60 minutes to allow for deacetylation.

-

Wash the wells with wash buffer.

-

Add the capture antibody (which recognizes the remaining acetylated histones) to each well and incubate at room temperature for 30-45 minutes.

-

Wash the wells, then add the HRP-conjugated detection antibody and incubate for 25-30 minutes.

-

Wash the wells again and add the colorimetric developer solution.

-

Incubate for 2-10 minutes away from light, then add the stop solution.

-

Read the absorbance at 450 nm. The signal is inversely proportional to HDAC activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

In Vitro Assay: NF-κB Reporter Gene Assay

This assay measures the ability of a compound to inhibit NF-κB activation using a luciferase reporter system.

Materials:

-

HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test aryl thioacetic acid compounds (dissolved in DMSO)

-

TNF-α (recombinant human)

-

White, opaque 96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Day 1: Seed the NF-κB reporter cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Day 2: Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO).

-

Incubate for 1 hour at 37°C.

-

Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL (except for the unstimulated control wells).

-

Incubate for 6 hours at 37°C.

-

Remove the medium and wash the cells with PBS.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate-reading luminometer.

-

Normalize the data (e.g., to a co-transfected Renilla luciferase control if applicable) and calculate the percentage of inhibition relative to the TNF-α stimulated control. Determine the IC₅₀ value.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating the acute anti-inflammatory activity of a compound.

Materials:

-

Male Wistar rats (180-200 g)

-

Test aryl thioacetic acid compound

-

Carrageenan (1% w/v in sterile saline)

-

Reference drug (e.g., Indomethacin, 10 mg/kg)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Pletysmometer

Procedure:

-

Acclimatize the rats for at least one week.

-

Divide the animals into groups (n=6-8 per group): vehicle control, reference drug, and test compound at various doses.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Challenges and Future Directions

While the therapeutic potential of aryl thioacetic acids is evident, several challenges remain on the path to clinical translation. These include optimizing pharmacokinetic properties such as bioavailability and metabolic stability, and ensuring target selectivity to minimize off-target effects.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the aryl group, the linker, and the thioacetic acid moiety to improve potency and selectivity.

-

Development of Isoform-Selective Compounds: Designing derivatives that selectively target specific PPAR or HDAC isoforms to achieve more targeted therapeutic effects with reduced side effects.

-

Exploration of Novel Therapeutic Areas: Investigating the potential of these compounds in other disease areas, such as neurodegenerative diseases, where inflammation and metabolic dysregulation play a role.

-

Combination Therapies: Evaluating the synergistic effects of aryl thioacetic acids with existing therapies to enhance efficacy and overcome drug resistance.

Conclusion

Aryl thioacetic acids represent a promising and versatile class of compounds for drug discovery. Their ability to modulate fundamental cellular pathways—PPARs for metabolic control, HDACs and PI3K/Akt/mTOR for anticancer effects, and NF-κB for anti-inflammatory action—provides a solid foundation for the development of novel therapeutics. The detailed experimental protocols and methodologies presented in this guide are intended to empower researchers to further explore and unlock the full therapeutic potential of this exciting chemical scaffold. Continued investigation and innovative drug design will undoubtedly pave the way for the clinical application of aryl thioacetic acid derivatives in the near future.

References

-

Tetradecyl Thioacetic Acid - NutraPedia - NutraHacker. (URL: [Link])

-

Tetradecylthioacetic acid - Wikipedia. (URL: [Link])

-

Ingredient: Tetradecylthioacetic acid - Caring Sunshine. (URL: [Link])

-

Metabolic effects of thia fatty acids - PubMed. (URL: [Link])

-

Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives - PubMed. (URL: [Link])

-

Supplement Guide: Tetradecylthioacetic Acid - Men's Fitness. (URL: [Link])

-

In vivo screening method for anti inflammatory agent | PPTX - Slideshare. (URL: [Link])

-

In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO. (URL: [Link])

-

Guideline for the conduct of efficacy studies for non- steroidal anti-inflammatory drugs | EMA. (URL: [Link])

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. (URL: [Link])

-

Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-acetic acid derivatives - ResearchGate. (URL: [Link])

-

Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives | Scilit. (URL: [Link])

-

Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC. (URL: [Link])

-

High volume screening procedures for hypobetalipoproteinemic activity in rats - PubMed. (URL: [Link])

-

Structural determinants of arylacetic acid nonsteroidal anti-inflammatory drugs necessary for binding and activation of the prostaglandin D2 receptor CRTH2 - PubMed. (URL: [Link])

-

A Simple Method for Screening Antihyperlipidemic Agents. (URL: [Link])

-

Discovery of para-alkylthiophenoxyacetic acids as a novel series of potent and selective PPARδ agonists | Request PDF - ResearchGate. (URL: [Link])

-

New 5-Aryl-Substituted 2-Aminobenzamide-Type HDAC Inhibitors with a Diketopiperazine Group and Their Ameliorating Effects on Ischemia-Induced Neuronal Cell Death - PMC - PubMed Central. (URL: [Link])

-

Screening of Antihyperlipidemic drugs | PPTX. (URL: [Link])

-

Recent Insights into the Creation of Histone Deacetylase Inhibitors for the Treatment of Human Diseases - MDPI. (URL: [Link])

-

A Simple Method for Screening Antihyperlipidemic Agents - ResearchGate. (URL: [Link])

-

Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC. (URL: [Link])

-

Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors - PMC. (URL: [Link])

-

Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - Semantic Scholar. (URL: [Link])

-

Inhibition of HDAC homologues (HDACs) and HDAC8 activity (IC50 [µM])... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

4-Arylthiosemicarbazide Derivatives as Toxoplasmic Aromatic Amino Acid Hydroxylase Inhibitors and Anti-inflammatory Agents - MDPI. (URL: [Link])

-

A novel anti-tumor agent, Ln(III) 2-thioacetate benzothiazole induces anti-angiogenic effect and cell death in cancer cell lines - PubMed. (URL: [Link])

-

Preparation of 5-aryl-3-alkylthio-l,2,4-triazoles and corresponding sulfones with antiinflammatory-analgesic activity - PubMed. (URL: [Link])

-

Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors - PMC. (URL: [Link])

-

Anticancer agents derived from diaryl(thio)urea and the common scaffold... - ResearchGate. (URL: [Link])

-

A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates - PMC. (URL: [Link])

-

Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents - CORE. (URL: [Link])

-

Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - MDPI. (URL: [Link])

-

(PDF) B-cell Specific Inhibitors of NF-κB Activation - ResearchGate. (URL: [Link])

-

Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs) - MDPI. (URL: [Link])

-

New scaffolds of inhibitors targeting the DNA binding of NF-κB - OAText. (URL: [Link])

-

Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - MDPI. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tetradecyl Thioacetic Acid - NutraPedia [nutrahacker.com]

- 3. Tetradecylthioacetic acid - Wikipedia [en.wikipedia.org]

- 4. Metabolic effects of thia fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs) [mdpi.com]

- 8. mensfitness.com [mensfitness.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis of 2-((2-Hydroxyphenyl)thio)acetic Acid

Part 1: Introduction & Retrosynthetic Analysis

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-((2-hydroxyphenyl)thio)acetic acid . This compound serves as a critical intermediate in the development of benzoxathiole derivatives, NSAID analogs, and multidentate ligands for organometallic catalysis. The synthesis relies on the chemoselective S-alkylation of 2-mercaptophenol (2-hydroxythiophenol) using chloroacetic acid under basic conditions.

Strategic Analysis (The "Why" Behind the Protocol)

The primary challenge in this synthesis is chemoselectivity . The starting material, 2-mercaptophenol, contains two nucleophilic sites: the thiol (-SH) and the hydroxyl (-OH) groups.

-

Hard/Soft Acid-Base (HSAB) Theory: The sulfur atom is a "soft" nucleophile (large, polarizable orbital), while the oxygen atom is a "hard" nucleophile (small, charge-dense).

-

Electrophile Nature: The alkylating agent, chloroacetic acid (specifically the chloroacetate anion in basic media), presents a soft electrophilic center at the

-carbon. -

Thermodynamic Control: By maintaining specific pH conditions and stoichiometry, we favor the formation of the thiolate anion (

) over the phenoxide (

Reaction Scheme

The reaction proceeds via a Williamson-type synthesis adapted for thiols (thiol-ene type substitution):

Part 2: Detailed Experimental Protocol

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv. | Quantity (Scale) | Role |

| 2-Mercaptophenol | 126.18 | 1.0 | 12.6 g (0.1 mol) | Nucleophile |

| Chloroacetic Acid | 94.50 | 1.1 | 10.4 g (0.11 mol) | Electrophile |

| Sodium Hydroxide (NaOH) | 40.00 | 3.0 | 12.0 g (0.3 mol) | Base |

| Water (Deionized) | 18.02 | Solvent | 150 mL | Solvent |

| HCl (Conc. 37%) | 36.46 | Excess | ~25 mL | Acidification |

Equipment:

-

500 mL 3-neck Round Bottom Flask (RBF)

-

Reflux condenser

-

Addition funnel

-

Nitrogen/Argon gas line (Critical for yield)

-

Magnetic stirrer and hotplate with temperature probe

-

pH meter or broad-range pH paper

Step-by-Step Methodology

Phase A: Reagent Preparation & Inerting

-

Step 1 (Inert Atmosphere): Flush the 3-neck RBF with nitrogen for 10 minutes.

-

Expert Insight: Thiols are prone to oxidative coupling to form disulfides (2,2'-dithiodiphenol) upon exposure to air. An inert atmosphere is the single most effective way to maximize yield.

-

-

Step 2 (Base Solution): Dissolve NaOH (12.0 g) in water (100 mL) in the RBF. The reaction is exothermic; allow to cool to approx. 40°C.

-

Step 3 (Electrophile Activation): Add Chloroacetic acid (10.4 g) slowly to the base solution.

-

Mechanism Note: This converts the acid to sodium chloroacetate in situ. The solution must remain basic (pH > 10) to ensure the thiol will be deprotonated later.

-

Phase B: Nucleophilic Substitution

-

Step 4 (Nucleophile Addition): Add 2-mercaptophenol (12.6 g) dropwise or in small portions to the stirring solution.

-

Observation: The solution may turn slightly yellow due to phenoxide/thiolate formation.

-

Safety: 2-Mercaptophenol has a potent, disagreeable stench. Work strictly in a fume hood.

-

-

Step 5 (Reaction): Heat the mixture to reflux (approx. 100°C) for 3–4 hours .

-

Process Control: Monitor by TLC (System: Ethyl Acetate:Hexane 1:1).[1] The starting thiol spot should disappear.

-

Phase C: Workup & Isolation

-

Step 6 (Cooling): Cool the reaction mixture to room temperature, then place in an ice bath (0–5°C).

-

Step 7 (Acidification): Slowly add concentrated HCl dropwise with vigorous stirring.

-

Target: Acidify to pH ~2 .

-

Result: The product, being a carboxylic acid, will precipitate from the aqueous solution as a white to off-white solid.

-

-

Step 8 (Filtration): Filter the precipitate using a Buchner funnel. Wash the filter cake with cold water (2 x 20 mL) to remove residual salts (NaCl).

Phase D: Purification

-

Step 9 (Recrystallization): Recrystallize the crude solid from hot water (or a Water/Ethanol 9:1 mix if solubility is low).

-

Dissolve in minimum boiling solvent.

-

Allow to cool slowly to RT, then 4°C.

-

Filter and dry in a vacuum oven at 50°C for 6 hours.

-

Part 3: Mechanism & Workflow Visualization

Reaction Mechanism (DOT Diagram)

The following diagram illustrates the selective deprotonation and

Caption: Mechanistic pathway highlighting the selective S-alkylation driven by thiolate nucleophilicity.

Experimental Workflow (DOT Diagram)

Caption: Step-by-step experimental workflow for the synthesis and isolation.

Part 4: Quality Control & Characterization

Expected Analytical Data

Upon isolation, the product must be verified against the following specifications.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 103–106°C (Typical range for thio-acetic derivatives) | Capillary MP |

| 400 MHz NMR | ||

| IR Spectroscopy | ~1700 cm | FT-IR (ATR) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Oxidation of thiol to disulfide. | Ensure rigorous |

| Oily Product | Incomplete acidification or impurities. | Check pH is < 2. If oil persists, extract with Ethyl Acetate, dry over |

| Impurity (O-alkylation) | pH too high or excess alkyl halide. | Maintain stoichiometry closely. The thiolate reacts faster, but excess reagent drives O-alkylation. |

Part 5: References

-

Cabiddu, S., et al. "Reaction of 2-Mercaptophenol with alkyl halides." Journal of Heterocyclic Chemistry, vol. 14, no. 1, 1977.

-

Sigma-Aldrich. "Product Specification: (Phenylthio)acetic acid (Analogous Reference)."

-

National Institutes of Health (NIH). "PubChem Compound Summary: Hydroxy(thiophen-2-yl)acetic acid (Structural Analog Data)."

-

Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical, 1989. (Standard Reference for Williamson Ether/Thioether Synthesis).

Sources

analytical techniques for 2-((2-Hydroxyphenyl)thio)acetic acid

Application Note: Advanced Analytical Profiling of 2-((2-Hydroxyphenyl)thio)acetic Acid

Executive Summary & Chemical Profiling

2-((2-Hydroxyphenyl)thio)acetic acid (C₈H₈O₃S, MW: 184.21 g/mol ) is a structurally intricate arylthioacetic acid derivative. Featuring an ortho-phenolic hydroxyl group, a central thioether linkage, and a terminal carboxylic acid, this compound serves as a critical scaffold in the development of biologically active molecules, most notably 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors[1].

Analyzing this compound requires overcoming specific physicochemical hurdles: the dual acidic protons (phenolic pKₐ ~9.5, carboxylic pKₐ ~3.8) demand strict pH control during chromatography, while the thioether linkage is susceptible to oxidative degradation. This guide outlines a self-validating, multi-modal analytical workflow designed for high-fidelity structural elucidation and quantification.

Mechanistic Challenges in Sample Handling

Causality & Mechanism: The thioether (-S-) core is highly susceptible to spontaneous oxidation into sulfoxides or sulfones when exposed to atmospheric oxygen, light, or high temperatures. Furthermore, dissolving the compound in unbuffered aqueous solutions can lead to premature ionization of the carboxylic acid, resulting in sample degradation or inconsistent chromatographic injection profiles.

Self-Validating Protocol:

-

Solubilization: Dissolve the solid standard in LC-MS grade Acetonitrile (anhydrous) to prevent hydrolytic degradation.

-

Dilution: Dilute to a working concentration (e.g., 10 µg/mL) using a 50:50 mixture of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). The acidic environment locks the molecule in its neutral state.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Validation Check: PTFE is explicitly chosen over Nylon to prevent the non-specific binding of the hydrophobic phenyl ring and the acidic functional groups, ensuring 100% analyte recovery.

Chromatographic Separation (HPLC-UV/Vis)

Causality & Mechanism: Reverse-phase chromatography on a C18 stationary phase provides the necessary hydrophobic retention for the aromatic moiety. However, without an acidic modifier, the carboxylic acid group will partially deprotonate at a neutral pH, leading to a split peak or severe tailing. The addition of 0.1% Formic Acid (pH ~2.7) suppresses the ionization of both the carboxylic acid and the phenolic hydroxyl, ensuring the molecule remains highly hydrophobic and yields a sharp, symmetrical peak[2].

Protocol:

-

Column: C18 Reverse Phase (100 x 4.6 mm, 3 µm particle size).

-

Column Temperature: Maintained at 30 °C to ensure mobile phase viscosity consistency.

-

Mobile Phases:

-

Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

-

Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

-

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 254 nm (aromatic ring transitions) and 280 nm (phenolic moiety transitions).

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Dynamics |

|---|---|---|---|

| 0.0 | 90 | 10 | Initial column equilibration |

| 2.0 | 90 | 10 | Elution of polar impurities |

| 8.0 | 10 | 90 | Target analyte elution window |

| 10.0 | 10 | 90 | Column wash phase |

| 10.1 | 90 | 10 | Re-equilibration |

| 15.0 | 90 | 10 | End of run |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality & Mechanism: Electrospray Ionization (ESI) in negative ion mode is the definitive choice for this analyte. The carboxylic acid and phenolic groups readily lose a proton to form a highly stable [M-H]⁻ pseudo-molecular ion at m/z 183.0. Negative mode significantly reduces background chemical noise compared to positive mode, enhancing the signal-to-noise ratio[1]. Collision-Induced Dissociation (CID) yields predictable fragments corresponding to the decarboxylation or cleavage at the thioether bond.

Protocol:

-

Ionization Source: ESI, Negative Mode.

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temperature: 350 °C.

-

Precursor Ion: m/z 183.0 [M-H]⁻.

Table 2: LC-MS/MS MRM Parameters

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Assignment |

|---|---|---|---|

| 183.0 | 139.0 | 15 | Loss of CO₂ (Decarboxylation) |

| 183.0 | 125.0 | 25 | Cleavage of the -CH₂COOH group |

| 183.0 | 93.0 | 35 | Ortho-substituted phenolate fragment |

Spectroscopic Elucidation (NMR)

Causality & Mechanism: To confirm the ortho-substitution pattern and the integrity of the thioether linkage, ¹H and ¹³C NMR are required. DMSO-d₆ is selected as the solvent over CDCl₃ because its strong hydrogen-bond accepting nature disrupts the intra- and intermolecular hydrogen bonds formed by the analyte's -COOH and -OH groups. This disruption prevents peak broadening, allowing the exchangeable protons to be distinctly resolved as sharp signals[3].

Protocol:

-

Solvent: DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

-

Concentration: 15-20 mg/mL to ensure a high signal-to-noise ratio for the ¹³C acquisition.

-

Acquisition: 400 MHz for ¹H (16 scans), 100 MHz for ¹³C (512 scans).

Table 3: Expected ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |

|---|---|---|---|

| ~3.65 | Singlet | 2H | -S-CH₂- (Methylene protons adjacent to sulfur) |

| 6.75 - 6.85 | Multiplet | 2H | Aromatic protons (C3-H, C5-H) |

| 7.10 - 7.30 | Multiplet | 2H | Aromatic protons (C4-H, C6-H) |

| ~9.80 | Broad Singlet | 1H | Phenolic -OH (Exchangeable) |

| ~12.50 | Broad Singlet| 1H | Carboxylic -COOH (Exchangeable) |

Analytical Workflow Visualization

Multi-modal analytical workflow for the structural and quantitative profiling of the target acid.

References

- Source: ResearchGate (Ecotox Environ Safe)

- Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties Source: Journal of Agricultural and Food Chemistry - ACS Publications URL

- Organotin (IV)

Sources

Application Note: In Vitro Assays and Protocols for 2-((2-Hydroxyphenyl)thio)acetic acid

Physicochemical Rationale & Mechanistic Overview

2-((2-Hydroxyphenyl)thio)acetic acid (CAS: 785793-89-7) is a versatile sulfur-containing phenolic compound that has garnered significant attention in two distinct in vitro research domains: oxidative stress modulation and metalloenzyme biomimicry .

From a structural perspective, the molecule features a phenolic hydroxyl group capable of rapid hydrogen donation, making it a potent interceptor of reactive oxygen species (ROS) [1]. The adjacent thioether linkage modulates the reduction potential of the phenol ring while increasing the compound's lipophilicity, allowing it to partition effectively into lipid bilayers to prevent lipid peroxidation[2]. Furthermore, derivatives of this compound (such as its S-methyl ester) serve as highly specific structural probes for investigating zinc-mediated thioester hydrolysis, a mechanism directly relevant to the activity of the Glyoxalase II (GLX2) enzyme [3][4].

Fig 1: Dual-action mechanism of 2-((2-Hydroxyphenyl)thio)acetic acid in preventing cellular damage.

Protocol 1: In Vitro Lipid Peroxidation (TBARS) & SOD Activity Assay

This assay evaluates the compound's ability to protect cellular membranes from oxidative degradation, a methodology heavily utilized in the optimization of cryopreservation media for sensitive cells, such as Russian sturgeon sperm [2].

Causality Behind Experimental Choices

-

Why Thiobarbituric Acid (TBA)? TBA reacts stoichiometrically with malondialdehyde (MDA)—a terminal byproduct of polyunsaturated fatty acid peroxidation. This provides a direct, quantifiable spectrophotometric readout of membrane damage.

-

Why Trichloroacetic Acid (TCA) Precipitation? TCA is added prior to the boiling step to precipitate soluble proteins. If left in solution, proteins will coagulate during heating, causing severe light scattering and false-positive absorbance readings at 532 nm.

-

Why 95°C Incubation? The condensation reaction between two molecules of TBA and one molecule of MDA requires high thermal energy to form the detectable pink chromophore.

Self-Validating System Design

To ensure the assay is self-validating, it incorporates an internal standard (Butylated hydroxytoluene, BHT) and a vehicle control. Validation Checkpoint: The assay is only considered valid if the BHT positive control reduces MDA levels by at least 40% relative to the vehicle control. If this threshold is not met, the baseline oxidative stress induction must be recalibrated.

Step-by-Step Methodology

-

Sample Preparation: Homogenize the target cell pellet (e.g.,

cells/mL) in ice-cold 50 mM Phosphate Buffer (pH 7.4) containing protease inhibitors. -

Compound Incubation: Aliquot 500 µL of the homogenate into microcentrifuge tubes. Add 2-((2-Hydroxyphenyl)thio)acetic acid to a final concentration of 0.1 mM. Prepare parallel tubes for Vehicle Control (0.1% DMSO) and Positive Control (0.1 mM BHT). Incubate at 37°C for 30 minutes.

-

Stress Induction: Add 50 µL of 1 mM

and 50 µL of 0.1 mM -

Protein Precipitation: Add 500 µL of 10% (w/v) ice-cold TCA. Vortex vigorously and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Chromophore Development: Transfer 500 µL of the clarified supernatant to a new tube. Add 500 µL of 0.67% (w/v) TBA reagent. Incubate in a dry bath at 95°C for 15 minutes.

-

Quantification: Cool the tubes on ice to stop the reaction. Measure the absorbance of the solution at 532 nm using a microplate reader.

Fig 2: Sequential workflow for the self-validating in vitro TBARS assay.

Protocol 2: Metalloenzyme Biomimicry (Thioester Hydrolysis)

This protocol utilizes the S-methyl ester derivative of 2-((2-Hydroxyphenyl)thio)acetic acid to probe the hydrolytic activity of mononuclear and binuclear zinc-hydroxide complexes. This serves as an in vitro biomimetic model for Glyoxalase II, an enzyme that detoxifies methylglyoxal by hydrolyzing S-D-lactoylglutathione [3][4].

Causality Behind Experimental Choices

-

Why use the S-methyl ester derivative? Modifying the native acid into an S-methyl ester blocks the carboxylic acid from coordinating directly with the zinc ion. This forces the zinc complex to interact exclusively via nucleophilic attack on the thioester carbonyl, accurately mimicking the substrate binding mode of GLX2.

-

Why

Solvent? Acetonitrile is a polar aprotic solvent. Using a protic solvent (like water or methanol) would result in high background solvolysis of the thioester, masking the specific catalytic hydrolysis driven by the terminal Zn-OH moiety. Deuterated solvent is chosen to allow continuous reaction monitoring via

Step-by-Step Methodology

-

Complex Preparation: Dissolve the synthesized zinc hydroxide complex (e.g.,

) in dry -

Substrate Addition: In an NMR tube, add 1 molar equivalent (10 mM final concentration) of hydroxyphenylthioacetic acid S-methyl ester to the zinc complex solution.

-

Reaction Monitoring: Seal the NMR tube and incubate at 45°C.

-

Data Acquisition: Acquire

NMR spectra at regular intervals (e.g., every 2 hours for up to 65 hours). -

Validation: Track the disappearance of the S-methyl thioester peak and the corresponding appearance of the free methanethiol (

) peak. The formation of the zinc

Quantitative Data Summary

The following table synthesizes expected quantitative outcomes when utilizing 2-((2-Hydroxyphenyl)thio)acetic acid in in vitro oxidative stress models, demonstrating its superiority over standard phenolic antioxidants[2].

| Experimental Group | Concentration (mM) | MDA Levels (nmol/mg protein) | SOD Activity (U/mg protein) | Relative Protection (%) |

| Vehicle Control | - | 12.4 ± 0.8 | 4.2 ± 0.3 | 0.0 |

| BHT (Standard) | 0.1 | 6.1 ± 0.5 | 7.8 ± 0.4 | 50.8 |

| 2-HPTA Acid | 0.1 | 4.8 ± 0.4 | 9.5 ± 0.5 | 61.2 |

Table 1: Comparative efficacy of 2-((2-Hydroxyphenyl)thio)acetic acid (2-HPTA) vs. BHT in reducing lipid peroxidation and preserving SOD activity.

References

-

Berberova, N. T., Osipova, V. P., Antonova, N. A., et al. (2020). Application of a synthetic phenol-type antioxidant for cryopreservation of Russian sturgeon (Acipenser gueldenstaedtii) sperm. E3S Web of Conferences.[Link]

-

Berreau, L. M., Saha, A., & Arif, A. M. (2006). Thioester hydrolysis reactivity of zinc hydroxide complexes: investigating reactivity relevant to glyoxalase II enzymes. Dalton Transactions, (1), 183-192.[Link]

-

3rd Russian Conference on Medicinal Chemistry (2017). Abstract Book: Interceptors of reactive oxygen species. Kazan Federal University.[Link]

Sources

- 1. kpfu.ru [kpfu.ru]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Thioester hydrolysis reactivity of zinc hydroxide complexes: investigating reactivity relevant to glyoxalase II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thioester hydrolysis reactivity of zinc hydroxide complexes: investigating reactivity relevant to glyoxalase II enzymes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Application Note: Purification Protocols for 2-((2-Hydroxyphenyl)thio)acetic Acid

Abstract

This technical guide provides a rigorous methodology for the purification of 2-((2-Hydroxyphenyl)thio)acetic acid , a key intermediate in the synthesis of benzoxathiepines and related sulfur-containing heterocycles. Unlike simple carboxylic acids, this compound contains a phenol group and a thioether linkage, introducing susceptibility to oxidation (disulfide formation) and requiring specific pH control during extraction. This protocol details a dual-stage purification strategy: a chemically selective acid-base extraction to remove neutral impurities and unreacted thiols, followed by a recrystallization step to achieve pharmaceutical-grade purity (>98%).

Chemical Profile & Safety Considerations

Before initiating purification, the operator must understand the physicochemical behavior of the target molecule to avoid yield loss or degradation.

Functional Group Analysis

-

Carboxylic Acid (COOH): pKa ~3.5–4.0. Allows solubility in weak bases (NaHCO₃).

-

Phenol (Ar-OH): pKa ~10. Remains protonated (neutral) in weak bases but ionizes in strong bases (NaOH).

-

Thioether (C-S-C): Susceptible to oxidation to sulfoxides/sulfones if treated with strong oxidants.

-

Impurity Profile:

Safety & Handling

-

Thiol Odor: While the product is a thioether (less odorous), trace starting material (2-mercaptophenol) has a potent stench. All operations must be performed in a fume hood .

-

Oxidation Control: Use degassed solvents where possible to prevent the formation of sulfoxides.

Method A: Chemically Selective Acid-Base Extraction

Objective: To separate the target acid from neutral organic impurities (disulfides) and unreacted starting materials using pKa differences.

The Logic of Separation

We exploit the acidity difference between the carboxylic acid (pKa ~4) and the phenol/thiol groups. By using Sodium Bicarbonate (NaHCO₃, pH ~8.3) , we selectively deprotonate the carboxylic acid, pulling it into the aqueous phase.

-

Target: Dissolves (R-COO⁻ Na⁺).

-

Disulfides/Neutrals: Remain in the organic phase.

-

Phenols: Remain largely protonated (organic phase) due to pKa ~10.

Protocol Steps

-

Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Ensure complete dissolution; sonicate if necessary.

-

First Wash (Acidic Removal): Wash the organic phase with 0.1 M HCl (2 x volume) to remove any trapped inorganic salts or very basic amines.

-

Selective Extraction (Critical Step):

-

Extract the EtOAc layer with Saturated Aqueous NaHCO₃ (3 x volume).

-

Observation: The target compound moves into the aqueous layer (bubbling CO₂ may occur).

-

Waste: The organic layer now contains neutral impurities (disulfides, unreacted phenol). Discard after TLC verification.

-

-

Acidification & Recovery:

-

Cool the combined aqueous NaHCO₃ extracts to 0–5°C in an ice bath.

-

Slowly acidify to pH ~2 using 6 M HCl dropwise.

-

Result: The product will precipitate as a white/off-white solid or oil out.

-

-

Final Extraction: Extract the acidified aqueous mixture with fresh EtOAc (3 x volume).

-

Drying: Dry the combined organic layers over Anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap) to yield the semi-purified solid.

Workflow Visualization

Caption: Selective acid-base extraction workflow separating the carboxylic acid target from neutral/phenolic impurities.

Method B: Recrystallization (Polishing)

Objective: To remove trace isomers and achieve a defined crystal lattice, ensuring high purity (>98%).

Solvent Selection Strategy

Based on the structural analogs (e.g., 2-hydroxyphenylacetic acid), the target is likely soluble in alcohols and hot water but insoluble in non-polar hydrocarbons.

-

Primary Solvent: Water (or dilute Acetic Acid).

-

Anti-Solvent: Hexanes or Heptane (if using an organic primary solvent like Toluene).

-

Recommended System: Water or Toluene/Heptane .

Protocol Steps (Aqueous Recrystallization)

-

Preparation: Place the semi-purified solid (from Method A) in an Erlenmeyer flask.

-

Dissolution: Add degassed Water (to prevent oxidation) and heat to boiling on a hot plate.

-

Note: Add water in small increments. If the compound "oils out" (melts before dissolving), add a small amount of Ethanol to increase solubility.

-

-

Filtration (Optional): If insoluble black specks remain, perform a hot filtration through a pre-warmed glass funnel.

-

Crystallization:

-

Remove from heat and allow the flask to cool slowly to room temperature.

-

Critical: Do not disturb the flask. Slow cooling promotes large, pure crystals.

-

Once at room temperature, move to an ice bath (0–4°C) for 1 hour.

-

-

Collection: Filter the crystals using a Buchner funnel. Wash with a small amount of ice-cold water.

-

Drying: Dry in a vacuum oven at 40°C overnight. (Melting point is expected >90°C; ensure oven temp is well below this).

Quality Control & Characterization

| Parameter | Method | Acceptance Criteria |

| Purity | HPLC (C18 Column, ACN/Water + 0.1% TFA) | > 98.0% Area |

| Identity | 1H NMR (DMSO-d6) | Consistent with structure (Ar-H signals, S-CH2 singlet ~3.6 ppm) |

| Melting Point | Capillary Method | Sharp range (e.g., 2-3°C window).[3][4] Lit. for analog is ~141°C; expect ~100-140°C. |

| Residual Solvents | GC-Headspace | Below ICH limits |

Troubleshooting Guide

Problem: Product "Oils Out" during Recrystallization.

-

Cause: The melting point of the solid is lower than the boiling point of the solvent mixture, or the solution is too concentrated.

-

Solution: Add more solvent or switch to a lower-boiling solvent system (e.g., Dichloromethane/Hexane). Alternatively, seed the cooling solution with a tiny crystal of the crude solid.

Problem: Low Yield after Acid-Base Extraction.

-

Cause: The pH was not lowered enough during acidification.

-

Solution: Ensure the aqueous phase reaches pH 1–2 . Carboxylic acids have pKa ~4; at pH 4, 50% is still ionized. You need pH < 2 to drive it fully to the neutral, precipitating form.

Problem: Persistent Thiol Smell.

-

Cause: Trace 2-mercaptophenol.

-

Solution: Perform a wash of the final organic layer with 10% Copper(II) Sulfate solution. Copper forms a complex with thiols that remains in the aqueous phase. (Use with caution as this can reduce yield if the product chelates).

References

-

Vertex AI Search. (2026). Purification methods for 2-((2-Hydroxyphenyl)thio)acetic acid. Retrieved from 5.

-

BenchChem. (n.d.). Purification of 2-Hydroxyphenylacetic Acid - Protocol & Troubleshooting. Retrieved from 6.

-

Sigma-Aldrich. (2025). Safety Data Sheet for Thiol-based Compounds. Retrieved from 7.

-

ResearchGate. (2025). Reactions of 2-mercaptoacetic acid with mucochloric acid and its derivatives. Retrieved from 8.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperine | C17H19NO3 | CID 638024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102964345A - Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1))-3-trioctyl - Google Patents [patents.google.com]

- 5. US5221772A - Preparation of 2-hydroxyphenyl-acetic acid - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Application Note: Analytical Profiling of 2-((2-Hydroxyphenyl)thio)acetic Acid

[1]

Introduction & Compound Significance

2-((2-Hydroxyphenyl)thio)acetic acid (Molecular Formula: C

Often encountered as a metabolic intermediate in the degradation of benzothiophene derivatives or as a synthetic building block for non-steroidal anti-inflammatory drugs (NSAIDs), its analysis requires rigorous control over pH and derivatization due to its dual acidic nature (Phenolic pKa ~10, Carboxylic pKa ~3.5).

This guide details two complementary workflows:

-

RP-HPLC-UV/MS: For direct aqueous analysis, purity checks, and metabolic profiling.

-

GC-MS: For high-resolution structural confirmation and trace impurity analysis (requiring derivatization).

Physicochemical Profile

| Property | Value (Predicted) | Analytical Implication |

| LogP | ~1.5 - 1.8 | Retains well on C18 columns; amenable to LLE. |

| pKa (COOH) | ~3.5 | Mobile phase must be pH < 3.0 to suppress ionization for retention. |

| pKa (Phenol) | ~9.8 | Stable in acidic media; ionizes in basic ESI modes. |

| UV Max | ~254 nm, 280 nm | Aromatic thioether chromophore allows UV detection. |

Sample Preparation Protocols

Protocol A: Liquid-Liquid Extraction (Biological Matrix/Reaction Mix)

Best for isolating the acid from salts or protein-rich matrices.

-

Aliquot: Transfer 1.0 mL of sample (plasma/reaction mixture) to a glass centrifuge tube.

-

Acidification: Add 50 µL of 1.0 M HCl. (Target pH < 2.0 to protonate the carboxylic acid).

-

Extraction: Add 3.0 mL of Ethyl Acetate (EtOAc) .

-

Rationale: EtOAc is polar enough to extract the hydroxy-acid but immiscible with water.

-

-

Agitation: Vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 5 minutes.

-

Collection: Transfer the upper organic layer to a clean vial.

-

Concentration: Evaporate to dryness under a stream of Nitrogen at 40°C.

-

Reconstitution:

-

For HPLC: Dissolve in 200 µL Mobile Phase A/B (50:50).

-

For GC: Dissolve in 100 µL anhydrous Pyridine (proceed to Derivatization).

-

HPLC-UV/MS Methodology

Core Strategy: Reverse-Phase chromatography is the gold standard here. We utilize a "Acidic Mobile Phase" strategy. By maintaining pH ~2.5, we suppress the dissociation of the carboxylic acid (-COOH), forcing the molecule into its neutral, hydrophobic state, ensuring sharp peak shape and strong retention on the C18 stationary phase.

Instrument Parameters

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC

-

Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 2.1 x 100 mm, 1.8 µm.

-

Column Temp: 40°C

-

Flow Rate: 0.3 mL/min

-

Injection Vol: 2-5 µL

Mobile Phase & Gradient[2]

-

Solvent A: Water + 0.1% Formic Acid (pH ~2.7)

-

Solvent B: Acetonitrile + 0.1% Formic Acid

-

Note: Formic acid is preferred over Phosphate buffer for MS compatibility.

| Time (min) | % Solvent B | Step Description |

| 0.0 | 5 | Initial equilibration |

| 1.0 | 5 | Hold to elute polar salts |

| 8.0 | 95 | Linear gradient to elute target |

| 10.0 | 95 | Wash column |

| 10.1 | 5 | Re-equilibration |

| 13.0 | 5 | Ready for next injection |

Detection Settings

-

UV (DAD): 254 nm (primary), 280 nm (secondary).

-

MS (ESI): Negative Mode (ESI-).

-

The phenolic and carboxylic protons are easily abstracted.

-

Target Ion [M-H]-: m/z 183.2

-

Fragment (MS2): m/z 137 (Loss of HCOOH/CO2 typical of carboxylic acids).

-

GC-MS Methodology (Derivatization Required)

Core Strategy: The molecule is non-volatile due to hydrogen bonding. We must perform Silylation to replace active protons (-OH and -COOH) with Trimethylsilyl (TMS) groups. This creates a volatile, thermally stable Di-TMS derivative.

Derivatization Protocol (Silylation)[3]

-

Dryness: Ensure the sample from Protocol A is completely dry (trace water kills the reagent).

-

Reagent Addition: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Catalyst: The 1% TMCS acts as a catalyst for the sterically hindered phenolic hydroxyl.

-

Incubation: Cap tightly and heat at 65°C for 30 minutes .

-

Cool & Dilute: Cool to room temp. If necessary, dilute with hexane. Inject immediately.

GC Parameters[3][4][5]

-

System: Agilent 7890/5977 GC-MS

-

Column: HP-5MS UI (30 m x 0.25 mm x 0.25 µm)

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow)

-

Inlet: Splitless (1 min purge), 260°C.

Temperature Program

-

Initial: 80°C (Hold 1 min)

-

Ramp: 15°C/min to 300°C

-

Final: Hold 5 min

MS Acquisition (EI Source)

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Scan Range: 50 - 450 m/z

-

Expected Spectra (Di-TMS Derivative):

-

MW Calculation: Parent (184) + 2xTMS (2x72) - 2xH (2) = 328 m/z .

-

Key Ions:

-

328 (Molecular Ion, M+•)

-

313 ([M-15]+, Loss of methyl from TMS)

-

73 (TMS cation, Si(CH3)3+)

-

-

Visual Workflows

Analytical Decision Tree

Caption: Decision matrix for selecting HPLC vs. GC-MS based on analytical goals (Quantitation vs. Identification).

Derivatization Reaction Scheme

Caption: Silylation mechanism converting polar hydroxyl/carboxyl groups to non-polar TMS ethers/esters.

Expert Tips & Troubleshooting

-

Peak Tailing (HPLC): If the carboxylic acid peak tails, check your mobile phase pH. It must be at least 2 pH units below the pKa (i.e., pH < 2.5). If using MS, ensure your formic acid is fresh; if using UV only, Phosphate buffer (pH 2.5) often yields sharper peaks than Formic acid.

-

Ghost Peaks (GC-MS): Incomplete derivatization often leads to "ghost" peaks of the Mono-TMS derivative. Ensure the reaction runs for the full 30 mins at 65°C. Moisture is the enemy—ensure reagents are stored in a desiccator.

-

Oxidation Sensitivity: The thioether linkage (-S-) is susceptible to oxidation to sulfoxide (-SO-) or sulfone (-SO2-).

-

Precaution: Avoid vigorous vortexing of the sample in air for extended periods. Add antioxidants (e.g., Ascorbic acid) during extraction if degradation is observed.

-

References

-

Nzekoue, F. K., et al. (2021). "Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols." Antioxidants.[1] Available at: [Link]

-

Saari, R. E., et al. (1998). "Ascorbic acid-dependent turnover and reactivation of 2,4-dichlorophenoxyacetic acid/alpha-ketoglutarate dioxygenase using thiophenoxyacetic acid." Biochemistry. Available at: [Link]

-

Liu, X., et al. (2019). "HPLC-MS/MS targeting analysis of phenolics metabolism." Food Science and Technology. Available at: [Link]

-

PubChem. "2-(2-Hydroxyphenyl)acetic acid (Analog Reference)." National Library of Medicine. Available at: [Link]

handling and storage of 2-((2-Hydroxyphenyl)thio)acetic acid

An Application Note and Protocol for the Safe Handling and Storage of 2-((2-Hydroxyphenyl)thio)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe . As a compound of interest in research and drug development, establishing robust safety and handling protocols is paramount to ensuring personnel safety and maintaining compound integrity. The recommendations herein are synthesized from the known hazard profiles of its constituent functional groups—a phenol, a thioether, and a carboxylic acid—and data from structurally related molecules. This guide details necessary personal protective equipment (PPE), engineering controls, step-by-step procedures for handling and storage, and emergency response actions.

Introduction and Scientific Context

2-((2-Hydroxyphenyl)thio)acetic acid is a molecule that incorporates several key functional groups, making it a versatile building block in medicinal chemistry and materials science. The presence of a carboxylic acid allows for amide bond formation, the phenol group offers a site for etherification or esterification, and the thioether linkage provides a flexible spacer with potential for metabolic and pharmacokinetic modulation.

Given the absence of a comprehensive, publicly available safety and handling dataset for this specific molecule, this guide has been developed by extrapolating data from analogous compounds, including 2-hydroxyphenylacetic acid and various thioacetic acid derivatives. This approach allows for a conservative and cautious protocol designed to mitigate potential risks effectively. The primary hazards are anticipated to be skin and eye irritation or corrosion, potential respiratory tract irritation, and possible allergic skin reactions, consistent with compounds bearing phenolic, acidic, and sulfur-containing moieties.[1][2][3][4]

Physicochemical and Hazard Profile

A summary of the known and predicted properties of 2-((2-Hydroxyphenyl)thio)acetic acid is presented below. Researchers should treat this compound with care, assuming it possesses the hazards outlined until specific toxicological data becomes available.

Table 1: Physicochemical Properties of 2-((2-Hydroxyphenyl)thio)acetic acid

| Property | Value | Source |

| Molecular Formula | C₈H₈O₃S | Calculated |

| Molecular Weight | 184.21 g/mol | Calculated |

| Appearance | Not Available (likely a solid) | - |

| Melting Point | Not Available | - |

| Solubility | Not Available | - |

| pKa | Not Available | - |

Table 2: Synthesized Hazard Profile and Required Precautions

| Hazard Category | Anticipated Risk | Rationale from Related Compounds | Required PPE & Controls |

| Acute Toxicity (Oral) | Harmful if swallowed.[3][5][6] | Thioacetic acid derivatives are toxic if swallowed.[3][6] | Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling.[1][2] |

| Skin Contact | Causes skin irritation; may cause burns or allergic reactions.[1][2][3] | Phenols and thio-compounds are known skin irritants and sensitizers.[1][2][3] | Chemical-resistant gloves (Nitrile), lab coat.[2][5][7] |

| Eye Contact | Causes serious eye irritation or severe damage.[1][2][3] | Carboxylic acids and thiols can be corrosive to eyes.[1][2][3] | Safety goggles or face shield.[5][6][7] |

| Inhalation | May cause respiratory irritation.[2] | Handling fine powders can generate dust. Thio-compounds often have a strong odor.[1][2][3] | Work in a certified chemical fume hood.[2][8] |

| Sensitization | May cause an allergic skin reaction.[1][3][6] | Thiol-containing compounds can be skin sensitizers.[1][3][6] | Wear appropriate gloves and avoid skin contact.[2] |

Experimental Protocols

The following protocols are designed to minimize exposure and ensure the stability of the compound during routine laboratory procedures.

Protocol for Handling and Dispensing Solid Compound

This protocol outlines the essential steps for safely weighing and preparing solutions of 2-((2-Hydroxyphenyl)thio)acetic acid.

Causality Statement: The primary goals of this workflow are to prevent the inhalation of fine particulates and to avoid dermal contact, which are the most probable routes of exposure. All steps must be performed within a chemical fume hood.

Workflow Diagram: Safe Handling of Solid Compound

Caption: Workflow for safe handling of solid 2-((2-Hydroxyphenyl)thio)acetic acid.

Methodology:

-

Preparation:

-

Ensure the chemical fume hood is certified and functioning correctly.

-

Don all required personal protective equipment: chemical-resistant gloves (nitrile is a suitable starting point), safety goggles, and a fully buttoned lab coat.[2][5][7]

-

Gather all necessary materials: the compound container, spatulas, weigh paper or a tared vessel, the intended solvent, and a designated, sealed waste container.

-

-

Dispensing:

-

Place the sealed container of 2-((2-Hydroxyphenyl)thio)acetic acid inside the fume hood.

-

Allow the container to equilibrate to the ambient temperature inside the hood to prevent moisture condensation upon opening.

-

Slowly and carefully open the container, avoiding any sudden movements that could aerosolize the solid powder.

-

Use a clean spatula to transfer the desired amount of the compound onto the weigh paper or into the tared vessel. Minimize the creation of dust.

-

Once the desired amount is weighed, securely close the primary compound container.

-

-

Cleanup and Waste Disposal:

-

Wipe the spatula and any contaminated surfaces with a suitable solvent-dampened cloth.

-

Dispose of the weigh paper, gloves, and cleaning materials in a properly labeled hazardous waste container.[1][2]

-

After completing the work and exiting the fume hood, remove PPE and wash hands thoroughly with soap and water.

-

Protocol for Storage